N-(4,5-Dihydroxy-6-hydroxymethyl-2-nonyloxy-tetrahydro-pyran-3-yl)-acetamide
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Overview
Description
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant with the chemical formula C17H33NO6 and a molecular weight of 347.45 g/mol . It is known for its applications in various scientific fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of a nonyl alcohol with 2-acetamido-2-deoxy-D-glucose. This reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond .
Industrial Production Methods
In industrial settings, the production of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside may involve large-scale glycosylation processes using optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in studies involving cell membrane interactions and glycoprotein synthesis.
Mechanism of Action
The mechanism of action of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with glycoproteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl N-acetyl-beta-D-glucosaminide: This compound is similar in structure but contains a nitrophenyl group instead of a nonyl group.
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Another similar compound used in enzymatic assays.
Uniqueness
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its nonyl group, which imparts distinct surfactant properties, making it particularly useful in applications requiring membrane interaction and stabilization .
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-nonoxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO6/c1-3-4-5-6-7-8-9-10-23-17-14(18-12(2)20)16(22)15(21)13(11-19)24-17/h13-17,19,21-22H,3-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCWYGGVOETGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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